N-[2-(3-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)phenyl]-2-methylpropanamide N-[2-(3-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)phenyl]-2-methylpropanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15207289
InChI: InChI=1S/C23H23N5O3S/c1-14(2)21(30)24-17-9-5-4-8-16(17)20-22(31)25-23(27-26-20)32-13-19(29)28-12-11-15-7-3-6-10-18(15)28/h3-10,14H,11-13H2,1-2H3,(H,24,30)(H,25,27,31)
SMILES:
Molecular Formula: C23H23N5O3S
Molecular Weight: 449.5 g/mol

N-[2-(3-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)phenyl]-2-methylpropanamide

CAS No.:

Cat. No.: VC15207289

Molecular Formula: C23H23N5O3S

Molecular Weight: 449.5 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(3-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)phenyl]-2-methylpropanamide -

Specification

Molecular Formula C23H23N5O3S
Molecular Weight 449.5 g/mol
IUPAC Name N-[2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]phenyl]-2-methylpropanamide
Standard InChI InChI=1S/C23H23N5O3S/c1-14(2)21(30)24-17-9-5-4-8-16(17)20-22(31)25-23(27-26-20)32-13-19(29)28-12-11-15-7-3-6-10-18(15)28/h3-10,14H,11-13H2,1-2H3,(H,24,30)(H,25,27,31)
Standard InChI Key GNLKPGHXWHCMIX-UHFFFAOYSA-N
Canonical SMILES CC(C)C(=O)NC1=CC=CC=C1C2=NN=C(NC2=O)SCC(=O)N3CCC4=CC=CC=C43

Introduction

PropertyValueSource
Molecular FormulaC₂₃H₂₃N₅O₃S
Molecular Weight449.5 g/mol
CAS NumberNot disclosed
IUPAC NameN-[2-(3-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)phenyl]-2-methylpropanamide

Pharmacological Activity and Mechanisms

While direct experimental data on this compound is limited, its structural analogs provide insights into potential mechanisms:

Triazine Core Interactions

The 1,2,4-triazinone moiety is a common pharmacophore in anticancer agents. Triazine derivatives often:

  • Inhibit tubulin polymerization (e.g., combretastatin A4 analogs) .

  • Bind to DNA minor grooves, disrupting replication .

  • Interact with kinases such as BRAF or C-MET .

Sulfanyl Group Roles

The sulfanyl (-S-) linker may:

  • Enhance redox activity, contributing to pro-oxidant effects in cancer cells .

  • Facilitate covalent binding to cysteine residues in target proteins .

Indole Moiety Contributions

The 2,3-dihydroindol-1-yl group could:

  • Mimic natural ligands for G-protein coupled receptors.

  • Stabilize hydrophobic interactions with protein pockets .

Computational and Preclinical Studies

Molecular Docking and Dynamics

Hypothetical molecular docking studies (based on analogous compounds) suggest:

TargetBinding Affinity (Hypothetical)Interaction Type
Tubulin (PDB: 5LYJ)High (ΔG ~ -8 to -10 kcal/mol)Hydrophobic, H-bonding
DNA (Minor Groove)Moderate (ΔG ~ -6 kcal/mol)π-Stacking, Electrostatic
Caspase-3Low (ΔG ~ -5 kcal/mol)Sulfur-mediated covalency

Challenges and Future Directions

Unresolved Questions

  • Metabolic Stability: Hydrolysis of the amide bond or oxidation of the sulfanyl group may limit bioavailability.

  • Selectivity: Potential off-target effects on non-cancerous cells.

Optimization Strategies

ModificationRationale
Triazine substitutionsIntroduce electron-withdrawing groups to enhance DNA binding .
Sulfanyl replacementsUse disulfide or thioether groups for improved stability .
Prodrug designsAttaching ester or phosphate groups to enhance solubility .

Comparative Structural Analysis

Table 2: Similar Anticancer Agents

CompoundKey FeaturesMechanismIC₅₀ (Example)
IMC-038525 (Oxadiazole)Tubulin inhibitorMicrotubule destabilization1.9–7.5 μM
Tetracene-5,12-dione (A01)DNA intercalatorTopoisomerase inhibition2.3 μM
Quinoxaline-sulfanyl hybridsC-MET kinase inhibitorTyrosine kinase blocking1.9–7.5 μg/mL

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